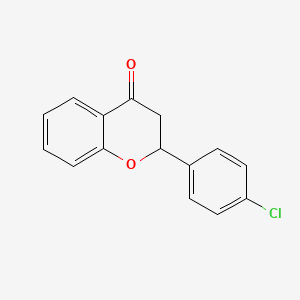

4'-Chloroflavanone

描述

4'-Chloroflavanone, also known as this compound, is a useful research compound. Its molecular formula is C15H11ClO2 and its molecular weight is 258.7 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50190. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Anticancer Activity

Mechanism of Action

Research indicates that 4'-chloroflavanone exhibits significant antiproliferative effects on human breast cancer cell lines, specifically MCF-7 and MDA-MB-453. At a concentration of 50 µM for 48 hours, it induces cell cycle arrest at the G1/S phase, leading to decreased levels of cyclin D and CDK4, along with an increase in p21Cip1, a known p53 target . This suggests that the activation of p53 is integral to the compound's mechanism in inhibiting cancer cell proliferation.

Case Study Insights

A study demonstrated that exposure to this compound increased cytochrome c expression while reducing caspase-3 levels, indicating its role in apoptosis induction . The findings propose that this compound could serve as a potential anticancer drug.

Antimicrobial Properties

Antibacterial and Antifungal Effects

this compound has been evaluated for its antibacterial and antifungal properties. In vitro studies showed that it possesses notable activity against various bacterial strains and fungi, including Candida species. The compound demonstrated a higher efficacy compared to standard antibiotics like fluconazole .

| Microorganism | Minimum Inhibitory Concentration (MIC) | Comparison with Fluconazole |

|---|---|---|

| Candida albicans | 16 µg/mL | More effective |

| Staphylococcus aureus | 32 µg/mL | Comparable |

Anti-inflammatory Potential

Recent studies have explored the anti-inflammatory properties of flavanone derivatives, including this compound. It has been shown to inhibit pro-inflammatory cytokine production in various cell lines, suggesting its potential use in treating inflammatory disorders . The compound's structural modifications can enhance its bioactivity, making it a candidate for further drug development.

Summary of Findings

The applications of this compound span several critical areas of research:

- Cancer Research : Acts as an antiproliferative agent by inducing cell cycle arrest and apoptosis.

- Antimicrobial Activity : Demonstrates effectiveness against bacteria and fungi, outperforming some conventional treatments.

- Anti-inflammatory Effects : Shows promise in reducing inflammation through cytokine inhibition.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4'-Chloroflavanone, and how can purity be optimized?

- Methodology : this compound is synthesized via debenzylation of intermediates (e.g., 5,7-dibenzyloxy-4'-chloroflavanone) using column chromatography with silica gel and a petroleum ether:EtOAc (7:3) solvent system, achieving 91% yield. Purity is verified via mass spectrometry (MS), with characteristic peaks at m/z 290 (M⁺) and 255 (base peak) .

Q. Which analytical techniques are most reliable for quantifying this compound in experimental samples?

- Methodology : High-performance liquid chromatography (HPLC) at λ = 256 nm is recommended, validated using calibration curves (e.g., linear regression R² ≥ 0.99). MS fragmentation patterns (e.g., m/z 256, 179) and nuclear magnetic resonance (NMR) spectroscopy further confirm structural integrity .

Q. How does this compound induce cell cycle arrest in breast cancer models?

- Methodology : In MCF-7 and MDA-MB-453 cells, this compound triggers G1/S arrest by downregulating CDK4 and cyclin D1/D3 while upregulating p21/Cip1. This is mediated via p53 activation. Experimental validation includes flow cytometry for cell cycle analysis and Western blotting for protein expression .

Q. What are the solubility challenges of this compound, and how can they be addressed?

- Methodology : Poor aqueous solubility can be mitigated using cyclodextrin-based host-guest complexes. Calorimetric studies (e.g., binding constants) and UV-Vis spectroscopy optimize formulation stability. For example, β-cyclodextrin enhances solubility by 2.5-fold in simulated physiological conditions .

Advanced Research Questions

Q. How do contradictions in apoptosis mechanisms arise across studies of this compound?

- Methodology : While this compound induces apoptosis via cytochrome c release, it does not alter Bcl-2/Bax expression in breast cancer cells . Discrepancies may stem from cell-type-specific mitochondrial membrane interactions or assay sensitivity (e.g., flow cytometry vs. immunoblotting). Researchers should validate findings using multiple apoptosis assays (e.g., Annexin V/PI staining, caspase-3 activation) .

Q. What synergistic effects are observed when combining this compound with other anticancer agents?

- Methodology : Co-treatment with taxifolin or silibinin (50–100 µg/mL) enhances G2/M arrest by modulating cyclin B1 and Cdc25C. Dose-response matrices and Chou-Talalay combination index analyses are critical to identify synergism. Transcriptomic profiling (e.g., RNA-seq) can reveal pathway crosstalk .

Q. How can molecular docking studies elucidate this compound’s interactions with CDK4 or p53?

- Methodology : In silico docking (e.g., AutoDock Vina) using crystal structures of CDK4 (PDB: 2W96) or p53 (PDB: 3Q01) identifies binding affinities and key residues (e.g., Lys35, Asp158). Validation via site-directed mutagenesis or competitive binding assays strengthens mechanistic insights .

Q. What experimental designs ensure reproducibility in this compound studies?

- Methodology : Follow standardized protocols for cell culture (e.g., passage number control), compound storage (0–6°C in inert atmospheres), and in vivo dosing (mg/kg body weight). Detailed supplemental methods (e.g., solvent preparation, instrument settings) are essential, as per Beilstein Journal guidelines .

Q. How should researchers analyze conflicting data on this compound’s bioavailability in vivo vs. in vitro?

- Methodology : Pharmacokinetic studies (e.g., LC-MS/MS plasma profiling) quantify bioavailability differences. In vitro hepatic microsome assays predict metabolic stability, while in vivo studies in rodent models assess absorption barriers. Statistical tools (e.g., ANOVA with Tukey post hoc) resolve discrepancies .

Q. What strategies validate this compound’s specificity in modulating p53 without off-target effects?

属性

CAS 编号 |

3034-10-4 |

|---|---|

分子式 |

C15H11ClO2 |

分子量 |

258.7 g/mol |

IUPAC 名称 |

2-(4-chlorophenyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C15H11ClO2/c16-11-7-5-10(6-8-11)15-9-13(17)12-3-1-2-4-14(12)18-15/h1-8,15H,9H2 |

InChI 键 |

WPHGNXFETYBHNT-UHFFFAOYSA-N |

SMILES |

C1C(OC2=CC=CC=C2C1=O)C3=CC=C(C=C3)Cl |

规范 SMILES |

C1C(OC2=CC=CC=C2C1=O)C3=CC=C(C=C3)Cl |

同义词 |

4'-chloroflavanone |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。